Ondansetron hydrochloride
Overview
Description
Ondansetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative situations. It works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting (Markham & Sorkin, 2012).
Synthesis Analysis
The synthesis of Ondansetron hydrochloride is not detailed in the reviewed articles, but its pharmacological innovation as the first of a new class of antiemetic agents is highlighted, indicating its novel mechanism of action compared to older antiemetics (Chaffee & Tankanow, 1991).
Molecular Structure Analysis
Ondansetron hydrochloride is specifically noted for its ability to bind selectively to the serotonin type 3 (5-HT3) receptors, both in the chemoreceptor trigger zone and in the gastrointestinal tract. This selective antagonism is key to its effectiveness in controlling nausea and vomiting (Chaffee & Tankanow, 1991).
Chemical Reactions and Properties
The chemical properties of Ondansetron that contribute to its pharmacokinetic profile include its peak plasma concentrations occurring approximately one hour after an oral dose and 6 to 20 minutes after an intravenous dose. Its mean elimination half-life is approximately 3.5 hours in healthy volunteers, extending in elderly patients (Chaffee & Tankanow, 1991).
Physical Properties Analysis
While specific physical properties are not extensively discussed in the provided literature, the focus is primarily on the clinical efficacy and safety profile of Ondansetron in various therapeutic contexts.
Chemical Properties Analysis
Ondansetron's chemical effectiveness and safety have been extensively reviewed, with findings indicating it is well-tolerated, with the principal side effects being constipation and headache. Its safety profile is considered favorable, especially in the context of cancer treatment, where it does not induce troublesome side effects and shows no interaction with commonly co-prescribed drugs or dependence liability (Smith Rn, 1989).
Scientific Research Applications
Chemotherapy-Induced Emesis Treatment : Ondansetron hydrochloride is extensively used to treat emesis (vomiting) induced by chemotherapy. Its efficacy is increased when combined with dexamethasone, as it helps in managing nausea and vomiting associated with cancer chemotherapy (Rolin et al., 2011).
Transdermal Delivery Systems : Research has focused on developing transdermal delivery systems for Ondansetron hydrochloride. For example, a matrix-type transdermal system has been developed for better drug penetration through rat skin, utilizing menthol as a penetration enhancer (Fathima et al., 2011).
Treatment of CNS-Related Disorders : Ondansetron hydrochloride acts as a selective 5-HT(3) receptor antagonist, indicating potential novel applications in treating various central nervous system (CNS)-related disorders (Ye et al., 2006).
Fast Dissolving Oral Films : The development of fast-dissolving films of Ondansetron hydrochloride can improve patient compliance and the efficacy of the antiemetic drug. This formulation is significant for patients who have difficulty swallowing tablets (Alipour et al., 2015).
Nasal Delivery Systems : Ondansetron hydrochloride-loaded microspheres are suitable for nasal delivery. This method avoids hepatic first-pass metabolism and enhances the drug's residence time in the system (Mahajan et al., 2012).
Radiotherapy-Induced Nausea and Vomiting : It is also used for managing nausea and vomiting associated with radiotherapy, expanding its application beyond chemotherapy-induced emesis (Burnette & Perkins, 1992).
Anesthesiology : In anesthesiology, Ondansetron hydrochloride is used to treat perioperative nausea and vomiting. However, it has been associated with acute myocardial ischemia and severe intraoperative anaphylactoid reactions in some cases (Bosek et al., 2000; Ross & Ferrero-Conover, 1998).
Enhanced Drug Delivery Techniques : Studies have explored the optimal transdermal permeation of Ondansetron hydrochloride, finding that a 60% ethanol-water vehicle with 8% menthol in 2% hydroxypropyl cellulose gel formulations is effective (Krishnaiah et al., 2008).
Safety And Hazards
Ondansetron hydrochloride is toxic if swallowed. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure (cardiovascular system, liver, nervous system). It is very toxic to aquatic life .
Future Directions
properties
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99614-02-5 (Parent) | |
Record name | Ondansetron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701027913 | |
Record name | Ondansetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Zofran | |
CAS RN |
99614-01-4 | |
Record name | Ondansetron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99614-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ondansetron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ondansetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ONDANSETRON HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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